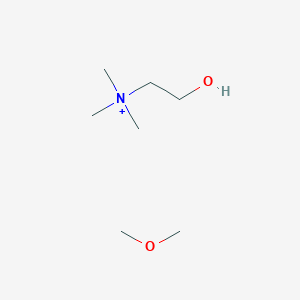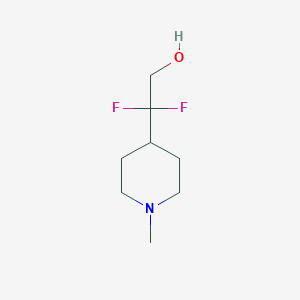
5-Amino-2,3,4-trihydroxy-6-oxohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-deoxygalacturonic acid is a derivative of galacturonic acid, where the hydroxyl group at the second carbon is replaced by an amino group. This compound is a part of the amino sugar family and is known for its role in various biological and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-deoxygalacturonic acid typically involves the conversion of galacturonic acid derivatives. One common method includes the use of nitrosyl chloride to add to the acetylated glycal, followed by conversion to the acetylated derivative of the 2-oximinohexose and reduction of the oxime to amine . This multi-step process involves:
- Addition of nitrosyl chloride to the acetylated glycal.
- Conversion of the adduct to the acetylated derivative of the 2-oximinohexose.
- Reduction of the oxime to amine using zinc-copper couple in glacial acetic acid.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-deoxygalacturonic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc-copper couple in glacial acetic acid is commonly used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogen substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce different amino sugar derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-deoxygalacturonic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It plays a role in the structure and function of various biomolecules.
Industry: Used in the production of certain biopolymers and as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-amino-2-deoxygalacturonic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino sugar metabolism and can influence various biochemical pathways by modifying the structure and function of biomolecules it interacts with .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-deoxyglucose: Similar structure but derived from glucose.
2-Amino-2-deoxymannose: Derived from mannose.
2-Amino-2-deoxytalose: Derived from talose.
Uniqueness
2-Amino-2-deoxygalacturonic acid is unique due to its specific structure and the presence of the uronic acid group, which differentiates it from other amino sugars. This unique structure allows it to participate in specific biochemical pathways and interactions that other similar compounds may not .
Eigenschaften
Molekularformel |
C6H11NO6 |
|---|---|
Molekulargewicht |
193.15 g/mol |
IUPAC-Name |
5-amino-2,3,4-trihydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C6H11NO6/c7-2(1-8)3(9)4(10)5(11)6(12)13/h1-5,9-11H,7H2,(H,12,13) |
InChI-Schlüssel |
BBWFIUXRDWUZMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[10,13-dimethyl-17-(1-oxopropan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12094742.png)





![2-(4-amino-3-(1H-imidazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid](/img/structure/B12094779.png)
![6-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12094796.png)

